molecular formula C14H14O3 B3147120 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester CAS No. 61495-42-9

2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester

Cat. No.: B3147120
CAS No.: 61495-42-9
M. Wt: 230.26 g/mol
InChI Key: RKDCLWDNCOUHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a hydroxy group at the 6th position of the naphthalene ring and a propionic acid methyl ester group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester typically involves the esterification of 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(6-Oxo-naphthalen-2-yl)-propionic acid methyl ester.

    Reduction: Formation of 2-(6-Hydroxy-naphthalen-2-yl)-propanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.

    Materials Science: It can be used in the synthesis of polymers and advanced materials with specific optical and electronic properties.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. The hydroxy group and ester functionality play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methoxy-naphthalen-2-yl)-propionic acid methyl ester
  • 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid ethyl ester
  • 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid

Uniqueness

2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester is unique due to the presence of both a hydroxy group and a propionic acid methyl ester group on the naphthalene ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, influencing its efficacy and safety profile in medicinal applications.

Properties

IUPAC Name

methyl 2-(6-hydroxynaphthalen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(14(16)17-2)10-3-4-12-8-13(15)6-5-11(12)7-10/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDCLWDNCOUHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methanol (2100 ml) and sulphuric acid (84 ml) was added 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid (420 grams). The reaction mixture was refluxed for 6 Hours. Methanol (1000 ml) was distilled, and the cooled reaction mass was poured onto ice water to yield crude 2-(6-hydroxy-naphthalen-2-yl)-propionic acid methyl ester which was filtered, dried and recrystallized using a mixture of ethyl acetate:hexane to yield pure product (400 grams, 89.5% yield) as a white fluffy powder with a melting point of 89.5-92° C. The pure product was characterized using 1H NMR spectroscopy in CDCl3 δ 1.60 (d, 3H, CH3), 3.70 (s, 3H, Ester), 3.88 (q, 1H, CH), 5.36 (bs, 1H, OH), 7.08 (m, 2H, Ar), 7.48 (m, 1H, Ar), 7.65 (m, 3H, Ar).
Quantity
2100 mL
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89.5%

Synthesis routes and methods II

Procedure details

To a solution of methanol (2100 ml) and sulphuric acid (84 ml) was added 2-(6-Hydroxynaphthalen-2-yl)-propionic acid 5 (420 g, 1.944 mmol), and refluxed for 6 hours. Methanol (1000 ml) was distilled off and the cooled reaction mass was poured onto ice water (3000 ml). Crude 6 was filtered, dried and recrystallised from a mixture of ethyl acetate:hexane (1:5) to give pure 6 (400 g, 89.5%) as a white fluffy powder. The melting point found to be 89.5-92° C. The structure was confirmed with IR and NMR.
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
2100 mL
Type
reactant
Reaction Step One
Name
Yield
89.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester
Reactant of Route 3
2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester
Reactant of Route 4
Reactant of Route 4
2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester
Reactant of Route 5
Reactant of Route 5
2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester
Reactant of Route 6
Reactant of Route 6
2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.